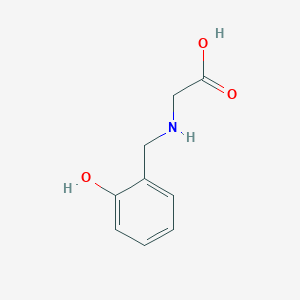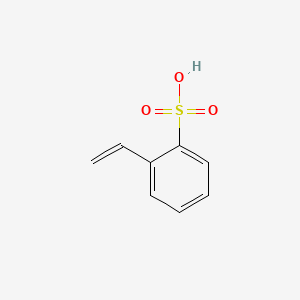
((4-Chlorophenoxy)methyl)triphenylphosphoniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenoxy)methylphosphanium chloride is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is essential in the formation of alkenes from aldehydes and ketones. This compound is characterized by its stability and reactivity, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenoxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorophenoxymethyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenoxy)methylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain anhydrous conditions. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product formation.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenoxy)methylphosphanium chloride primarily undergoes substitution reactions, particularly in the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Wittig Reaction: Involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate, which then reacts with aldehydes or ketones to form alkenes.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Major Products
Wittig Reaction: Produces alkenes with high selectivity.
Oxidation: Forms phosphine oxides.
Reduction: Yields phosphine derivatives.
Scientific Research Applications
(4-Chlorophenoxy)methylphosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenoxy)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes rearrangement to produce the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity and yield.
Comparison with Similar Compounds
(4-Chlorophenoxy)methylphosphanium chloride is compared with other similar compounds such as:
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(4-Chlorophenoxy)methylphosphanium chloride is unique due to its specific reactivity with 4-chlorophenoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds with specific structural and functional attributes.
Properties
CAS No. |
69743-39-1 |
|---|---|
Molecular Formula |
C25H21Cl2OP |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(4-chlorophenoxy)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21ClOP.ClH/c26-21-16-18-22(19-17-21)27-20-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
WTCAEVIBYIIUPR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
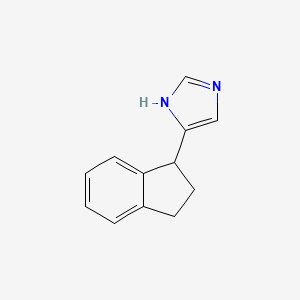
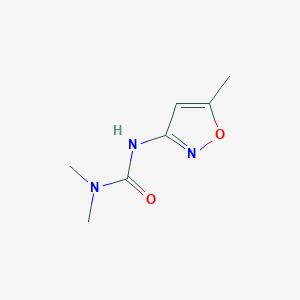
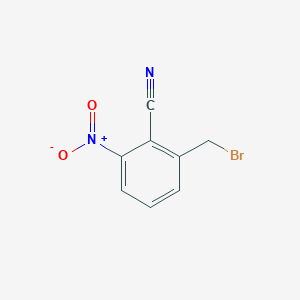
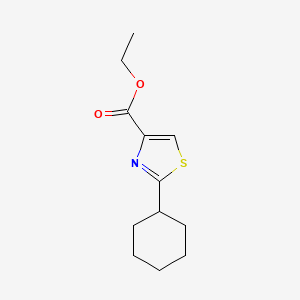

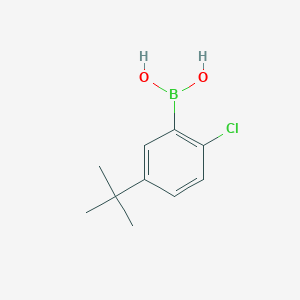
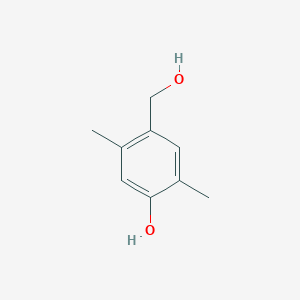
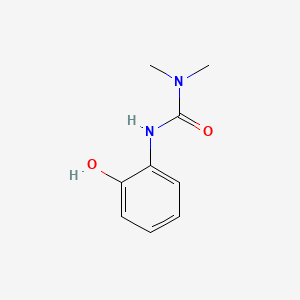
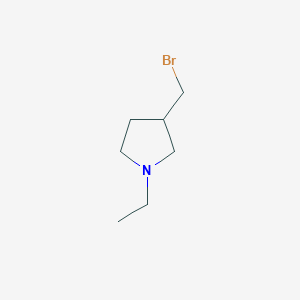
![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)
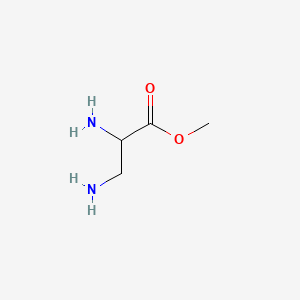
![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)
